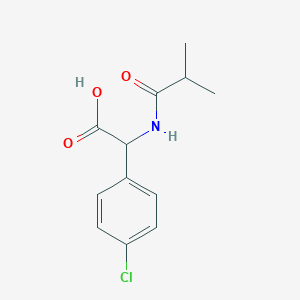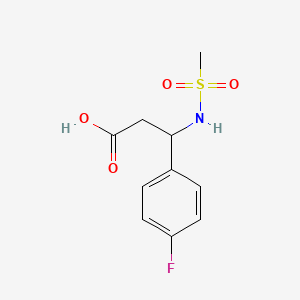
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. In addition to its therapeutic uses, Etodolac has also been the subject of scientific research due to its unique chemical structure and potential applications.
Mecanismo De Acción
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX activity, this compound reduces the production of prostaglandins, resulting in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has also been shown to have antioxidant effects, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have effects on the immune system, including the modulation of cytokine production and the inhibition of T-cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid in lab experiments is its well-established mechanism of action and pharmacological profile. This makes it a useful tool for investigating the role of COX enzymes and prostaglandins in various physiological processes. However, there are also limitations to using this compound in lab experiments, including its potential for off-target effects and its relatively narrow spectrum of activity compared to other NSAIDs.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid. One area of interest is the development of new formulations and delivery methods that could improve the drug's efficacy and reduce side effects. Additionally, there is ongoing research into the potential use of this compound in the treatment of cancer, as well as the development of new NSAIDs with improved pharmacological profiles. Finally, there is also interest in investigating the role of this compound in the regulation of immune function and inflammation, particularly in the context of chronic inflammatory disorders.
Métodos De Síntesis
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid is synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-methylpropanoic acid to form 2-(4-chlorophenyl)-2-methylpropanoic acid. This intermediate is then reacted with ammonia to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid has been the subject of extensive scientific research due to its potential applications in the treatment of various conditions. Studies have shown that this compound has anti-inflammatory, analgesic, and antipyretic properties, making it effective in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-(2-methylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)11(15)14-10(12(16)17)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAYWKZZEQMXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)



![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)


